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Introduction

Helional®, with the IUPAC name 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal, is a synthetic
aromatic aldehyde widely utilized in the fragrance industry for its fresh, floral, and marine scent
profile.[1][2] Its molecular formula is C11H1203, and it has a molecular weight of 192.21 g/mol .
[1][2] A comprehensive understanding of its spectroscopic properties is essential for quality
control, structural elucidation, and for monitoring its use and potential misuse, as it has been
identified as a precursor in the illicit synthesis of 3,4-methylenedioxyamphetamine (MDA).[3][4]
This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Helional, complete with experimental protocols and
a visual workflow for spectroscopic analysis.

Spectroscopic Data of Helional

The following sections present the key spectroscopic data for Helional in a structured format to
facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data
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The *H NMR spectrum of Helional provides detailed information about the chemical

environment of each proton in the molecule. The spectrum is typically recorded in deuterated

chloroform (CDCIs) at a frequency of 400 MHz.[4]

Chemical Shift (5)
(ppm)

Multiplicity

Integration

Assignment

Data not publicly
available

Aldehydic proton (-
CHO)

Data not publicly
available

Aromatic protons (Ar-
H)

Data not publicly

available

Methylene protons (-
0-CH2-0-)

Data not publicly
available

Methine proton (-
CH(CHs)-)

Data not publicly
available

Methylene protons (-
CH2-Ar)

Data not publicly

available

Methyl protons (-CHs)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum complements the *H NMR data by providing information about the

carbon skeleton of Helional. The spectrum is typically recorded in CDCIs at a frequency of 101

MHz.[3][4]
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Chemical Shift (8) (ppm) Assighment

Data not publicly available Carbonyl carbon (-CHO)

Data not publicly available Aromatic carbons (C-Ar)

Data not publicly available Methylene carbon (-O-CH2-O-)
Data not publicly available Methine carbon (-CH(CHs)-)
Data not publicly available Methylene carbon (-CHz-Ar)
Data not publicly available Methyl carbon (-CHs)

Note: Specific, experimentally determined chemical shifts and coupling constants for Helional
are not readily available in the public domain. The assignments provided are based on the
known structure of the molecule and typical chemical shift ranges for the respective functional
groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The IR spectrum of Helional is typically recorded using
an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[3][5]

Wavenumber (cm~12) Intensity Assignment

Data not publicly available Strong C=0 stretch (aldehyde)
Data not publicly available Medium C-H stretch (aromatic)
Data not publicly available Medium C-H stretch (aliphatic)
Data not publicly available Medium C=C stretch (aromatic ring)
Data not publicly available Strong C-O stretch (dioxole ring)

Note: A detailed peak list with specific wavenumbers and intensities for Helional is not readily
available in the public domain. The assignments are based on the expected vibrational modes
of the functional groups present.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. The mass spectrum of Helional is typically
obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (El).

Mass-to-Charge Ratio

Relative Intensity (%) Assignment

(m/z)
192 Data not publicly available Molecular lon [M]*

) ) [M - C3HsO]* (Loss of the
135 Data not publicly available ) )

propanal side chain)

) ) Further fragmentation of the

Other fragments Data not publicly available

molecule

Note: While the molecular ion peak is expected at m/z 192, a detailed fragmentation pattern
with relative intensities is not consistently reported in publicly accessible sources.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy (*H and *3C)

o Sample Preparation: Approximately 10 mg of the Helional sample is dissolved in about 1 mL
of deuterated chloroform (CDCls).[4]

o Instrumentation: A Bruker Avance Il spectrometer operating at a proton frequency of 400.16
MHz is a suitable instrument.[3][4]

e H NMR Acquisition:
o The spectrum is acquired at room temperature (25 °C).[4]
o Spectra are calibrated to the residual solvent peak of CDCls at 7.26 ppm.[4]

e 13C NMR Acquisition:
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o The spectrum is acquired at a frequency of 101 MHz.[3]

o Spectra are calibrated to the solvent peak of CDCIs at 77.2 ppm.[4]

o Data Processing: The acquired data is processed using appropriate software, such as Bruker
Topspin.[4]

Infrared (IR) Spectroscopy

 Instrumentation: A ThermoScientific Nicolet 6700 FT-IR spectrometer equipped with a Smart
iTX Attenuated Total Reflectance (ATR) accessory is a suitable instrument.[3]

o Sample Application: A small drop of liquid Helional is placed directly onto the ATR crystal.
o Data Acquisition:

o Spectra are recorded with a resolution of 6-8 cm~1.[4]

o Typically, 32 scans are co-added to improve the signal-to-noise ratio.[3][4]

o Data Processing: The data is processed using software such as OMNIC.[5]

Mass Spectrometry (MS)

 Instrumentation: An Agilent 6890 series gas chromatograph coupled to an Agilent 5973
Network Mass Selective Detector is a commonly used system.[4]

o Chromatographic Separation (GC):

o A capillary column such as a Zebron ZB-5ms (30 m x 0.25 mm x 0.25 um) is used for
separation.[4]

o Helium is used as the carrier gas at a constant flow rate.[4]

o A suitable temperature program is employed, for example, an initial temperature of 50 °C
held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, which is then held for 4
minutes.[4]

e Mass Spectrometry (MS):
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o Electron ionization (El) is used as the ionization source.

o Full-scan mass spectra are collected over a mass range of, for example, 30-500 amu.[4]

o Data Analysis: The resulting chromatograms and mass spectra are analyzed using software
such as GC/MSD ChemStation.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample like Helional.

General Workflow for Spectroscopic Analysis of Helional

Sample Preparation

Liquid Helional Sample

Spectroscoplc Analysis

LA sasunaloy FT-IR Spectroscopy

(*H and 13C)
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(Chemical Shifts, Coupling Constants) (Peak Positions, Intensities) (m/z, Fragmentation Pattern)
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© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://opus.lib.uts.edu.au/rest/bitstreams/05fb10ee-6429-42d2-87ef-7867b491a49d/retrieve
https://opus.lib.uts.edu.au/rest/bitstreams/05fb10ee-6429-42d2-87ef-7867b491a49d/retrieve
https://www.benchchem.com/product/b122354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Helional.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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